molecular formula C9H4BrClO2S B13910907 4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid

4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid

Katalognummer: B13910907
Molekulargewicht: 291.55 g/mol
InChI-Schlüssel: UZEKUHBYKMEGON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid is a heterocyclic compound that contains both bromine and chlorine substituents on a benzothiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid typically involves the bromination and chlorination of benzothiophene derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution on the benzothiophene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-6-chlorobenzothiophene: Lacks the carboxylic acid group but shares similar substitution patterns.

    6-Chlorobenzothiophene-2-carboxylic Acid: Lacks the bromine substituent but has similar structural features.

    4-Bromo-2-carboxybenzothiophene: Similar structure but different substitution pattern

Uniqueness: 4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid is unique due to the presence of both bromine and chlorine substituents along with the carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H4BrClO2S

Molekulargewicht

291.55 g/mol

IUPAC-Name

4-bromo-6-chloro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H4BrClO2S/c10-6-1-4(11)2-7-5(6)3-8(14-7)9(12)13/h1-3H,(H,12,13)

InChI-Schlüssel

UZEKUHBYKMEGON-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1SC(=C2)C(=O)O)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.